4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3Cl2N2 It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1-methyl-1H-pyrrole-2-carbonitrile. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4,5-diamino-1-methyl-1H-pyrrole-2-carbonitrile, while oxidation reactions can produce 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the 1 position.
4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
1-methyl-1H-pyrrole-2-carbonitrile: Lacks the chlorine atoms at the 4 and 5 positions.
Uniqueness
4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4,5-dichloro-1-methylpyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2/c1-10-4(3-9)2-5(7)6(10)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUBAYNRTVRCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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